molecular formula C16H18Br2N2 B2789108 N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine CAS No. 2551-54-4

N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine

Cat. No.: B2789108
CAS No.: 2551-54-4
M. Wt: 398.142
InChI Key: PCCNRLXZCGPGIA-UHFFFAOYSA-N
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Description

Significance of Vicinal Diamine Scaffolds in Contemporary Chemistry

Vicinal diamines, which are organic compounds containing two amino groups on adjacent carbon atoms, are recognized as "privileged scaffolds" in medicinal chemistry and materials science. nih.govrsc.org This distinction arises from their ability to serve as versatile building blocks for the synthesis of a wide array of biologically active molecules and functional materials. The presence of two nitrogen atoms in close proximity allows for the formation of stable chelate rings with metal ions, a property that is extensively utilized in the development of catalysts and metal-organic frameworks.

In the realm of asymmetric synthesis, chiral vicinal diamines are of paramount importance as ligands for transition metal catalysts, enabling the enantioselective synthesis of complex molecules. ucl.ac.ukrsc.orgsigmaaldrich.com The conformational rigidity or flexibility of the diamine backbone, along with the nature of the substituents on the nitrogen atoms, can be fine-tuned to achieve high levels of stereocontrol in a variety of chemical transformations.

Rationale for Academic Research on Substituted Ethane-1,2-diamines

The academic interest in substituted ethane-1,2-diamines, such as N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine, is driven by the desire to create novel molecules with tailored properties. By systematically modifying the substituents on the diamine core, researchers can modulate the steric and electronic environment of the nitrogen donor atoms. This, in turn, influences the coordination behavior of the diamine with metal centers and its reactivity in organic transformations.

For instance, the introduction of aromatic or bulky aliphatic groups can lead to the formation of specific coordination geometries and can also impart solubility in various solvents. The presence of halogen atoms, such as the bromine in the 4-bromobenzyl group, offers a handle for further functionalization through cross-coupling reactions, allowing for the construction of more elaborate molecular architectures.

Overview of Academic and Research Objectives for the Compound

While specific research devoted exclusively to this compound is not extensively documented in publicly available literature, the primary objectives for investigating a compound of this nature can be inferred from the broader context of diamine chemistry. A key objective would be its exploration as a ligand in coordination chemistry. The two nitrogen atoms can coordinate to a single metal center to form a stable five-membered chelate ring, and the properties of the resulting metal complex would be of significant interest.

Furthermore, the potential of this diamine in catalysis, particularly in reactions where a bidentate ligand is required, would be a logical avenue of investigation. The steric hindrance provided by the 4-bromobenzyl groups could influence the selectivity of catalytic processes. Additionally, its use as a building block in the synthesis of larger, functional molecules, including macrocycles and polymers, represents another important research direction. The compound's symmetrical nature could be advantageous in the construction of well-defined supramolecular structures.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₆H₁₈Br₂N₂
Molecular Weight 398.14 g/mol
CAS Number 2551-54-4
Appearance White to off-white solid
Solubility Soluble in many organic solvents

Synthesis and Characterization

A plausible and common synthetic route to this compound involves a two-step process starting from commercially available reagents. The first step is the condensation reaction between two equivalents of 4-bromobenzaldehyde (B125591) and one equivalent of ethane-1,2-diamine. This reaction forms the corresponding Schiff base, N,N'-Bis(4-bromobenzylidene)ethane-1,2-diamine.

The subsequent and crucial step is the reduction of the diimine intermediate. This is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The reduction of the carbon-nitrogen double bonds of the Schiff base yields the desired saturated diamine, this compound.

Characterization of the final product would be carried out using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure and purity, Fourier-Transform Infrared (FTIR) spectroscopy to identify the functional groups, and mass spectrometry to determine the molecular weight.

Research Findings and Applications

Due to the limited number of specific studies on this compound, a detailed account of its research findings is not possible. However, based on the known applications of structurally similar vicinal diamines, its potential as a ligand in the development of novel catalysts and as a synthon in organic synthesis can be highlighted.

The presence of two nitrogen donor atoms makes it a candidate for the formation of coordination complexes with a variety of transition metals. These complexes could be investigated for their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. The bromine atoms on the phenyl rings could also serve as reactive sites for post-synthetic modification of the corresponding metal complexes, allowing for the tuning of their catalytic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis[(4-bromophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Br2N2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,19-20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCNRLXZCGPGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Synthetic Pathways to N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine

Two principal strategies are employed for the synthesis of the title compound: reductive amination and direct alkylation. Each approach offers distinct advantages and challenges in terms of reaction control and product yield.

Reductive amination is a highly effective and controlled method for synthesizing substituted amines. This strategy avoids the common issue of multiple alkylations that can plague direct alkylation methods. masterorganicchemistry.com The process occurs in two main stages: the formation of an imine (Schiff base) from an amine and a carbonyl compound, followed by the reduction of the C=N double bond to an amine. masterorganicchemistry.com

In the context of this compound synthesis, the pathway begins with the formation of the N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine Schiff base. This intermediate is then reduced to yield the final diamine product.

Reaction Scheme:

Imine Formation: Ethane-1,2-diamine is reacted with two equivalents of 4-bromobenzaldehyde (B125591) to form the Schiff base, N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine.

Reduction: The resulting Schiff base is treated with a suitable reducing agent to convert the two imine groups (C=N) into amine groups (CH-NH).

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly noted for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Direct alkylation presents an alternative, though often less controlled, pathway. This method involves the reaction of a primary amine with an alkyl halide. For the synthesis of this compound, this would entail reacting ethane-1,2-diamine with two equivalents of a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide).

However, this approach is often problematic as the initial product, a secondary amine, can react further with the alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This lack of selectivity typically results in a mixture of products, which can be difficult to separate and often leads to lower yields of the desired secondary amine. masterorganicchemistry.com

Synthesis and Characterization of N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine Schiff Base Intermediates

The synthesis of the Schiff base intermediate is a critical step in the reductive amination pathway. These intermediates are typically stable, crystalline solids that can be readily purified before the final reduction step.

The formation of the Schiff base, N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine, is achieved through the condensation reaction of ethane-1,2-diamine with 4-bromobenzaldehyde. nih.govresearchgate.net This reaction involves the nucleophilic attack of the amine groups on the carbonyl carbons of the aldehyde, followed by dehydration to form the imine linkages.

Typically, the reaction is carried out by mixing the reactants in a suitable solvent, such as ethanol (B145695), and refluxing the mixture. mocedes.orgasianpubs.org The reaction proceeds by combining two moles of 4-bromobenzaldehyde with one mole of ethane-1,2-diamine. mocedes.org The product often precipitates from the solution upon cooling and can be isolated by filtration. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of an ethanol solution of the compound. nih.govresearchgate.net

The structural confirmation of the N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine intermediate is accomplished using various spectroscopic and analytical techniques.

X-ray Crystallography: This technique provides definitive structural information. For N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine, single-crystal X-ray diffraction reveals that the molecule lies across a crystallographic inversion center and adopts an E configuration at the C=N azomethine bond. nih.govresearchgate.netnih.gov The imino group is observed to be coplanar with the aromatic ring. nih.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N (azomethine) bond, typically in the range of 1600-1650 cm⁻¹. For a related compound, N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine, this peak appears at 1623.89 cm⁻¹. mocedes.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the chemical environment of protons in the molecule. For a similar compound, (2E,3E)-N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine, characteristic signals for the aromatic protons and the protons of the ethane (B1197151) bridge would be expected. asianpubs.org

Below is a table summarizing the crystallographic data for the Schiff base intermediate.

ParameterValue
Chemical FormulaC₁₆H₁₄Br₂N₂
Molecular Weight394.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.8417 (5)
b (Å)7.4796 (3)
c (Å)7.1531 (3)
β (°)95.692 (1)
Volume (ų)736.91 (5)
Z2
Data sourced from Fun et al. (2008) researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

For the initial Schiff base formation , key parameters include:

Stoichiometry: Precise control of the 2:1 molar ratio of 4-bromobenzaldehyde to ethane-1,2-diamine is crucial to prevent the formation of mono-substituted byproducts.

Catalysis: The condensation reaction can be facilitated by either acid or base catalysis, which can improve the reaction rate and yield. chemprob.org

Solvent and Temperature: The choice of solvent (e.g., ethanol) and reaction temperature (e.g., reflux) can significantly impact the reaction kinetics and the solubility of the product. mocedes.org For a similar Schiff base, a high yield of over 90% was achieved by refluxing in ethanol for 3 hours. mocedes.org

For the reduction step in the reductive amination pathway, optimization involves:

Choice of Reducing Agent: The reactivity and selectivity of the reducing agent are critical. While NaBH₄ is a common choice, milder reagents like NaBH₃CN can offer better control, especially if unreacted aldehyde is present. masterorganicchemistry.com

pH Control: The pH of the reaction mixture can influence the rate of both imine formation and its reduction.

Temperature: Lower temperatures are often preferred during the reduction to control the reaction rate and minimize side reactions.

By carefully controlling these parameters, the synthesis of this compound via reductive amination can be an efficient and high-yielding process.

Coordination Chemistry and Metal Complexation Principles

Chelation Behavior of N,N'-Disubstituted Ethylenediamines as Bidentate Ligands

N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine is structurally based on the ethylenediamine (B42938) (en) backbone. Ethylenediamine is a classic chelating ligand that coordinates to a metal ion through the lone pairs of electrons on its two nitrogen atoms, forming a stable five-membered ring. The N-substituents (4-bromobenzyl groups) in the specified compound introduce significant steric and electronic effects that modify this basic behavior.

Coordination Modes and Ligand Denticity

Like its parent compound ethylenediamine, this compound is expected to act as a bidentate ligand, coordinating to a metal center via its two nitrogen atoms. This forms a stable five-membered chelate ring, a highly favorable arrangement in coordination chemistry. nih.gov The large 4-bromobenzyl groups attached to the nitrogen atoms would create considerable steric hindrance. This steric bulk can influence the coordination geometry of the resulting metal complex and may prevent the coordination of multiple ligands around a smaller metal center. rsc.org

The flexibility of the ethylenediamine backbone allows the chelate ring to adopt a puckered or "gauche" conformation, which is energetically more stable than an eclipsed conformation. nih.gov The orientation of the bulky benzyl (B1604629) substituents (axial or equatorial relative to the chelate ring) would be a key structural feature. rsc.org

Factors Influencing Metal-Ligand Complex Stoichiometry

The stoichiometry of the resulting metal complexes (the ratio of metal ions to ligands) is governed by several factors:

Steric Hindrance: The most significant factor for this ligand would be the steric bulk of the two N-benzyl groups. This bulk can limit the number of ligands that can fit around a single metal ion. While smaller, unsubstituted ethylenediamine can readily form complexes with a 3:1 ligand-to-metal ratio (e.g., [Co(en)₃]³⁺), the steric demands of this compound would likely favor complexes with lower stoichiometries, such as 2:1 or 1:1. rsc.org

Metal Ion Size and Preferred Coordination Number: Larger metal ions can accommodate more steric bulk and may allow for higher coordination numbers and ligand stoichiometries. The inherent preference of a metal ion for a specific geometry (e.g., 4-coordinate square planar for Pd(II) or 6-coordinate octahedral for Co(III)) will also dictate how many ligands can be bound. researchgate.net

Reaction Conditions: The solvent, temperature, and the ratio of reactants used during synthesis can influence the final product's stoichiometry.

Counter-ions: The nature of the counter-ion can sometimes play a role in the crystallization and isolation of a specific complex stoichiometry.

Synthesis and Structural Characterization of Transition Metal Complexes

Synthesis of Metal(II) and Metal(III) Complexes (e.g., Cu, Co, Ni, Zn, Pt, Pd, Ru)

The synthesis of transition metal complexes with N,N'-disubstituted ethylenediamine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure would involve:

Dissolving the this compound ligand in a solvent like ethanol (B145695), methanol, or acetonitrile.

Adding a solution of the desired metal salt (e.g., CuCl₂, Ni(OAc)₂, [Ru(p-cymene)Cl₂]₂, or K₂PdCl₄) to the ligand solution. researchgate.netsoton.ac.ukorientjchem.org

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complex formation. ontosight.ai

The resulting metal complex may precipitate out of the solution upon formation or can be isolated by cooling the solution or by slow evaporation of the solvent to yield crystals.

For air-sensitive metal centers, the synthesis would need to be carried out under an inert atmosphere (e.g., nitrogen or argon). researchgate.net

Crystallographic Insights into Metal-Ligand Coordination Geometries (e.g., square planar, octahedral)

The geometry of the metal complex is determined by the coordination number and electronic configuration of the central metal ion. For complexes with N,N'-disubstituted ethylenediamine ligands, common geometries include:

Square Planar: This geometry is common for d⁸ metal ions such as Pd(II), Pt(II), and sometimes Ni(II). A typical complex would have a 1:1 metal-to-ligand ratio with two other monodentate ligands (like chloride) completing the coordination sphere, for example, [Pd(L)Cl₂], or a 2:1 ratio, [Pd(L)₂]²⁺, where L is the bidentate diamine. mdpi.com

Tetrahedral: This geometry is often seen with d¹⁰ ions like Zn(II) or for metal ions where steric hindrance from the bulky ligands prevents a square planar or octahedral arrangement.

Octahedral: This is the most common geometry for many transition metals, including Co(III), Ru(II), and Ni(II). nih.govnih.gov It can be achieved with a 1:1 metal-to-ligand ratio and four additional monodentate ligands (e.g., [M(L)Cl₄]), a 2:1 ratio with two additional monodentate ligands (e.g., [M(L)₂Cl₂]), or, if sterically permitted, a 3:1 ratio (e.g., [M(L)₃]ⁿ⁺). researchgate.net Given the steric bulk of the 4-bromobenzyl groups, a 3:1 ratio would be highly unlikely for this specific ligand. rsc.org

Spectroscopic Analysis of Metal Complexes

Various spectroscopic techniques are used to characterize the formation and structure of metal complexes:

Infrared (IR) Spectroscopy: Coordination of the amine ligand to a metal center typically causes a shift in the N-H stretching and bending frequencies. These shifts can confirm that the ligand is bound to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic complexes. Upon coordination, the chemical shifts of the protons and carbons near the nitrogen donor atoms will change compared to the free ligand. The signals for the CH₂ groups of the ethylenediamine backbone and the benzyl groups would be particularly affected.

UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals with d-electrons, UV-Vis spectroscopy is used to study the electronic transitions. These spectra are often dominated by d-d transitions and charge-transfer bands, which are characteristic of the metal ion and its coordination geometry. The color of the complex is a direct result of these transitions.

Mass Spectrometry: This technique is used to confirm the molecular weight of the complex, helping to verify its composition and stoichiometry.

These analytical methods, when used in combination, provide a comprehensive characterization of the synthesized metal complexes. soton.ac.uknih.gov

Therefore, it is not possible to generate the requested article section with the required detailed research findings and data tables. Published literature on the synthesis, spectroscopic analysis, or crystallographic studies of metal complexes involving "this compound" appears to be unavailable within the searched databases.

Catalytic Applications and Mechanistic Insights

N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine as a Ligand in Homogeneous Catalysis

A thorough search of scientific databases yielded no documented instances of this compound being employed as a ligand in homogeneous catalysis. The subsections below reflect this lack of available data.

Copper-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-O, C-C, C-P bond formation)

No research articles, communications, or reviews were found that describe the application of this compound as a ligand in any copper-catalyzed cross-coupling reactions for the formation of C-N, C-O, C-C, or C-P bonds.

Applications in Asymmetric Synthesis and Enantioselective Transformations (e.g., organocatalysis with derivatives)

There is no information available in the published literature regarding the use of this compound or its derivatives in asymmetric synthesis or enantioselective transformations, including its potential use in organocatalysis.

Elucidation of Catalytic Mechanisms and Reaction Intermediates

As there are no studies on the catalytic activity of this compound, no information exists regarding the elucidation of any catalytic mechanisms or the characterization of reaction intermediates involving this compound.

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

No literature could be found that discusses the design principles of this compound or related structures with the aim of enhancing catalytic activity and selectivity.

Heterogeneous Catalysis and Immobilized Ligand Systems

There are no published accounts of this compound being used in heterogeneous catalysis or being incorporated into immobilized ligand systems.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are favored for their balance of computational cost and accuracy in predicting molecular structures, energies, and electronic properties. For N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine, these calculations would provide a foundational understanding of its behavior. While DFT models have been applied to analogous structures like the Schiff base N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine, specific data for the title diamine is not readily found.

A DFT analysis of this compound would reveal key details about its electronic landscape.

Electronic Structure: Calculations would map the molecular orbitals (MOs), showing how atomic orbitals combine to form the bonding and anti-bonding framework of the molecule. This helps in understanding the nature of the chemical bonds, including the C-N bonds of the ethylenediamine (B42938) linker and the C-Br bonds on the phenyl rings.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the nitrogen atoms and the π-systems of the bromophenyl groups, while the LUMO would be distributed over the anti-bonding orbitals.

Charge Distribution: A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution. This map would show electron-rich regions (negative potential, typically around the nitrogen and bromine atoms) and electron-poor regions (positive potential, likely around the amine hydrogens and benzylic protons). This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack and understanding non-covalent interactions.

ParameterHypothetical Calculated Value (eV)Description
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.3 eVIndicator of chemical reactivity and stability; a larger gap implies higher stability.

The flexibility of the ethane-1,2-diamine linker and the rotation of the benzyl (B1604629) groups allow this compound to adopt multiple conformations.

A conformational analysis would be performed to identify the most stable three-dimensional arrangements of the molecule. This typically involves:

Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles (e.g., around the C-C and C-N bonds of the ethylenediamine bridge) to map the potential energy landscape.

Geometry Optimization: Starting from various initial conformations, the molecular geometry is optimized to find local and global energy minima. The structures corresponding to these minima are the most likely conformations the molecule will adopt.

For this compound, the key conformations would likely differ in the relative orientation of the two 4-bromobenzyl groups (e.g., anti vs. gauche arrangements relative to the ethylenediamine backbone). The global minimum energy conformation represents the most stable and thus most populated state of the molecule under equilibrium conditions. Studies on the related Schiff base, N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine, show that the planar units extend in opposite directions from the central bridge, a conformation that minimizes steric hindrance nih.govresearchgate.net. A similar extended conformation would be expected for the title diamine.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

IR Spectroscopy: By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. This would predict the positions of key vibrational modes, such as N-H stretching, C-N stretching, aromatic C-H stretching, and the characteristic C-Br stretching frequency.

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predicted shifts are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum, providing insight into the molecule's chromophores.

Spectroscopic PropertyPredicted Key Signals
IR Frequencies (cm⁻¹) ~3300-3400 (N-H stretch), ~1100-1200 (C-N stretch), ~1000 (aromatic C-Br stretch)
¹H NMR Chemical Shifts (ppm) ~7.4 (aromatic H ortho to Br), ~7.2 (aromatic H meta to Br), ~3.8 (benzyl CH₂), ~2.8 (ethyl CH₂)
¹³C NMR Chemical Shifts (ppm) ~138 (aromatic C-N), ~131 (aromatic C-Br), ~121-130 (aromatic CH), ~54 (benzyl CH₂), ~49 (ethyl CH₂)

Reaction Pathway Modeling for Synthetic and Catalytic Processes

Theoretical modeling can be used to explore the mechanisms of reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and transition states. For instance, modeling the synthesis of this compound—typically via reductive amination of 4-bromobenzaldehyde (B125591) with ethylenediamine or direct N-alkylation of ethylenediamine with 4-bromobenzyl bromide—could identify the most energetically favorable pathway and pinpoint the rate-determining step. Such studies provide insights that can help optimize reaction conditions like temperature, catalyst choice, and solvent.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein or receptor. Although specific docking studies for this compound are not prominently reported, this method is crucial for predicting its potential biological activity. For related diamine ligands, docking has been used to explore interactions with protein targets such as murD ligase and c-met Kinase researchgate.net.

The process would involve:

Obtaining the 3D structure of a biological target (e.g., an enzyme or receptor) from a database like the Protein Data Bank.

Docking the optimized conformation of this compound into the active site of the target.

Using a scoring function to rank the different binding poses based on their predicted binding affinity (e.g., in kcal/mol).

The results would identify key interactions, such as hydrogen bonds between the amine groups and protein residues, or halogen bonds involving the bromine atoms, which contribute to binding stability.

Computational Insights into Ligand-Protein Interactions Influencing Pharmacokinetic Relevant Processes

Beyond simple docking, computational methods can provide insights into pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). In silico models can predict properties like lipophilicity (logP), aqueous solubility, and potential interactions with metabolic enzymes like Cytochrome P450 or drug transporters. By simulating the interactions between this compound and these proteins, researchers can predict its metabolic fate and potential for drug-drug interactions, guiding further development in medicinal chemistry.

Investigations into Molecular Interactions and Biological Recognition Mechanisms

Ligand-Protein Interaction Studies

There are no specific studies available in the peer-reviewed literature that detail the interactions between N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine and proteins such as bovine serum albumin (BSA). Furthermore, research on the compound's potential enzyme interaction mechanisms has not been published. Consequently, no data on binding affinities, mechanisms of action, or thermodynamic parameters for its protein interactions can be provided.

Nucleic Acid (DNA/RNA) Interaction Studies

Detailed investigations into the interactions of this compound with nucleic acids like DNA and RNA are not present in the current body of scientific literature.

There is no available research that has determined the specific binding modes, such as intercalation or groove binding, through which this compound may interact with DNA or RNA.

As no binding studies have been published, there are no experimentally determined binding constants (e.g., K_b) to quantify the affinity of this compound for any form of nucleic acid.

Chelation-Based Modulation of Biological Pathways

The potential for this compound to act as a chelating agent and thereby modulate biological pathways through mechanisms like metal ion buffering has not been explored in any published research. There is no information regarding its metal-binding capabilities or the biological consequences of such chelation.

Structure-Interaction Relationship Studies in Biological Contexts

Due to the absence of studies on its interactions with biological macromolecules, no structure-interaction relationship analyses for this compound in biological contexts have been established. The relationship between its structural features—such as the flexible ethane-1,2-diamine linker and the terminal 4-bromobenzyl groups—and any potential biological interactions remains uninvestigated.

Emerging Research Frontiers and Future Directions

Development of Next-Generation Synthetic Strategies

The primary route to synthesizing N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine is a robust two-step process that offers high purity and yield. Future research is focused on optimizing this process and developing novel, more efficient "one-pot" methodologies.

The established synthesis begins with the condensation reaction between two equivalents of 4-bromobenzaldehyde (B125591) and one equivalent of ethane-1,2-diamine, typically in an ethanol (B145695) solution, to form the Schiff base precursor, (N1Z,N2Z)-N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine. This intermediate is an imine, characterized by two C=N double bonds.

The crucial second step involves the reduction of these imine bonds to form the final saturated diamine. This is commonly achieved by treating the isolated Schiff base with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol. researchgate.net This method effectively converts the imine to the desired amine without affecting the aromatic bromine substituents.

Next-generation strategies aim to refine this process. Reductive amination, a powerful method for forming C–N bonds, is a key area of exploration. harvard.edu While the two-step approach of isolating the imine before reduction is often preferred to prevent overalkylation, research into milder and more selective reducing agents like sodium triacetoxyborohydride (B8407120) could enable efficient one-pot syntheses. harvard.edu These advanced methods promise to be more atom-economical and tolerant of diverse functional groups, simplifying the production of this compound and its derivatives.

Table 1: Synthetic Strategy for this compound

Step Reaction Type Reactants Product Key Reagents/Conditions
1 Schiff Base Condensation 4-bromobenzaldehyde, Ethane-1,2-diamine (N1Z,N2Z)-N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine Ethanol, Reflux

Design of Advanced Multifunctional Ligands Based on the Ethane-1,2-diamine Scaffold

The ethane-1,2-diamine ("en") backbone is a foundational chelating ligand in coordination chemistry, known for forming stable five-membered rings with metal ions. nih.govdoubtnut.com The derivatization of this scaffold into this compound transforms it into an advanced, multifunctional ligand with tunable properties.

The design incorporates several key features:

Steric Control: The two bulky benzyl (B1604629) groups provide significant steric hindrance around the nitrogen donors. This steric bulk can be exploited to control the coordination number and geometry of a metal center, potentially creating coordinatively unsaturated sites that are crucial for catalysis.

Electronic Tuning: The presence of bromine atoms on the phenyl rings has a distinct electronic effect. As an electron-withdrawing group, bromine can modulate the electron density on the nitrogen donors, which in turn influences the strength of the metal-ligand bond and the redox stability of the resulting metal complex.

Supramolecular Interactions: The bromine atoms are key functional groups for directing intermolecular assembly through halogen bonding. Crystallographic studies of the related Schiff base precursor reveal short Br···Br contacts, which stabilize the crystal lattice. nih.govresearchgate.net This capacity for specific, directional interactions is a powerful tool for designing complex, self-assembled structures.

Future design strategies will likely involve modifying the aromatic rings with different substituents to finely tune these steric and electronic properties, creating a library of ligands for specific applications.

Integration into Advanced Materials Science (e.g., coordination polymers, metal-organic frameworks)

This compound is an excellent candidate as a building block, or "linker," for the construction of advanced crystalline materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). While the parent ethane-1,2-diamine is too short and flexible for creating porous frameworks, the N,N'-disubstituted derivative possesses the rigidity and length necessary to bridge metal centers into extended networks.

Analogous ligands featuring pyridine (B92270) rings are already used to synthesize CPs and MOFs. ontosight.ai The this compound ligand can similarly coordinate to metal ions through its two nitrogen atoms to form 1D, 2D, or 3D structures.

Exploration of Novel Catalytic Systems and Applications

The development of metal complexes incorporating this compound as a ligand opens a frontier for creating novel catalytic systems. The ligand's structure is well-suited to form stable chelate complexes with a variety of transition metals, such as palladium, ruthenium, copper, and iron, which are known for their catalytic activity.

The ligand's design directly impacts potential catalytic applications:

The defined N-M-N bite angle and the steric bulk of the bromobenzyl groups create a specific coordination environment that can enhance the selectivity and activity of the metal center.

Complexes of related Schiff bases and diamines have shown promise in catalyzing reactions like the transfer hydrogenation of ketones and various cross-coupling reactions. researchgate.netmdpi.com

Future research will focus on synthesizing a range of metal complexes with this ligand and screening their activity in important organic transformations. By systematically modifying the ligand or the metal center, it will be possible to develop highly efficient and selective catalysts for applications in fine chemical synthesis and pharmaceuticals.

Rational Design for Targeted Molecular Interactions and Bio-Inorganic Applications

The rational design of ligands for bio-inorganic applications is a rapidly growing field. This compound offers several features that make it an attractive scaffold for creating molecules with specific biological functions.

The Schiff base precursor has been noted for its potential anticancer properties, suggesting that the diamine ligand and its metal complexes may also exhibit valuable biological activity. The design of such molecules can be targeted for specific interactions:

Enzyme Mimicry: The ligand can be used to create metal complexes that model the active sites of metalloenzymes, providing insights into biological processes or acting as functional mimics. ontosight.ai

Therapeutic Agents: Metal complexes are increasingly studied as therapeutic agents. The structure of the this compound ligand can be rationally designed to bind to biological targets. The lipophilic benzyl groups can facilitate membrane transport, while the bromine atoms can engage in halogen bonding with protein residues, a type of interaction of growing importance in drug design.

Imaging Agents: Iron complexes of similar N,O-ligands have been investigated as potential T1-MRI contrast agents, indicating a possible direction for developing new diagnostic tools based on the ethane-1,2-diamine scaffold. researchgate.net

Future work in this area will involve the synthesis of well-defined metal complexes and the systematic evaluation of their interactions with biological systems, paving the way for new bio-inorganic drugs and diagnostic agents.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Ethane-1,2-diamine
4-bromobenzaldehyde
(N1Z,N2Z)-N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine
Sodium borohydride

Q & A

Q. What experimental controls ensure reproducibility in crystallographic studies?

  • Methodological Answer :
  • Temperature Control : Collect data at 150 K to minimize thermal motion artifacts .
  • Absorption Correction : Apply multi-scan methods (e.g., SADABS) to mitigate radiation damage in MoKα experiments .

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